6-Fluoro Substitution Confers Superior Metabolic Stability and Bioavailability in Indazole-Based Kinase Inhibitors
In a direct head-to-head optimization study for Rho-kinase (ROCK1) inhibitors, the 6-fluoroindazole analog (compound 15) demonstrated a dramatic improvement in oral bioavailability compared to the unsubstituted indazole lead (compound 3). The 6-fluoro analog exhibited an oral bioavailability (F) of 61%, a critical advancement from the lead compound which possessed poor oral bioavailability [1]. This study explicitly attributes the improvement in pharmacokinetic parameters, including decreased clearance, to indazole substitution, with the 6-fluoro analog being a key outcome.
| Evidence Dimension | Oral Bioavailability (%F) in Sprague-Dawley Rats |
|---|---|
| Target Compound Data | 61% (for 6-fluoroindazole analog 15) |
| Comparator Or Baseline | Unsubstituted indazole amide 3 (poor oral bioavailability, quantitative F value not disclosed in abstract) |
| Quantified Difference | Qualitative improvement from 'poor' to 61% oral bioavailability |
| Conditions | Sprague-Dawley rats, oral administration (10 mg/kg) vs. intravenous administration (2 mg/kg) |
Why This Matters
For procurement, this evidence confirms that the 6-fluoroindazole core is a structurally privileged motif for achieving favorable oral pharmacokinetics, a primary driver of candidate selection in drug discovery, directly increasing the value of 3-(Boc-amino)-6-fluoro-1H-indazole as a building block.
- [1] Goodman, K. B., et al. (2007). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry, 50(1), 6-9. View Source
